molecular formula C20H19NO3 B2680688 2-(3-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid CAS No. 438212-49-8

2-(3-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid

Cat. No.: B2680688
CAS No.: 438212-49-8
M. Wt: 321.376
InChI Key: UXELBGDOEVFLQF-UHFFFAOYSA-N
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Description

2-(3-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid (CAS: 438212-49-8) is a high-purity, solid organic compound with a molecular weight of 321.37 g/mol and the molecular formula C₂₀H₁₉NO₃ . This compound belongs to the class of quinoline-4-carboxylic acids, a group of heterocyclic aromatic molecules recognized as a privileged scaffold in medicinal chemistry and chemical biology for their diverse molecular properties and ability to interact with various biological targets . The quinoline-4-carboxylic acid core structure is historically significant and can be synthesized via methods such as the Pfitzinger reaction , which involves the condensation of isatin or its derivatives with a carbonyl compound in the presence of a base to construct the quinoline ring . The specific substitution pattern on this compound—featuring a methyl group at the 6-position and a 3-isopropoxyphenyl group at the 2-position of the quinoline core—makes it a valuable intermediate for structure-activity relationship (SAR) studies and further chemical exploration . SAFETY INFORMATION: For Research Use Only. Not intended for diagnostic or therapeutic use. This compound is classified as an irritant. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers must refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal protocols.

Properties

IUPAC Name

6-methyl-2-(3-propan-2-yloxyphenyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-12(2)24-15-6-4-5-14(10-15)19-11-17(20(22)23)16-9-13(3)7-8-18(16)21-19/h4-12H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXELBGDOEVFLQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC(=CC=C3)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield quinoline derivatives with reduced functional groups .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C20H19NO3C_{20}H_{19}NO_3 and features a quinoline backbone with an isopropoxy group and a carboxylic acid functional group. These structural characteristics enhance its reactivity and biological activity, making it suitable for various applications in medicinal chemistry and biochemical research .

Antimicrobial Activity

Broad-Spectrum Antibacterial Effects
Research indicates that 2-(3-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action is believed to involve interference with bacterial cell wall synthesis and membrane function .

Fungal and Parasitic Infections
In addition to its antibacterial properties, this compound is being investigated for potential efficacy against fungal and parasitic infections, including leishmaniasis. Studies have shown promising results in inhibiting the growth of Leishmania donovani, a causative agent of leishmaniasis, with varying concentrations demonstrating effective IC50 values .

Anticancer Applications

Inhibition of Cancer Cell Lines
The compound has been studied for its anticancer properties, particularly as an inhibitor of histone deacetylases (HDACs). These enzymes are crucial in regulating gene expression related to cancer progression. Certain derivatives of quinoline-4-carboxylic acids, including this compound, have shown potent inhibitory effects on cancer cell proliferation .

Case Studies

  • HDAC Inhibition : A study developed selective HDAC inhibitors using derivatives similar to this compound. Compounds derived from this structure demonstrated significant antiproliferative activity against various cancer cell lines .
  • Antitumor Activity : In vitro assays have revealed that the compound can inhibit the growth of specific cancer cells such as HepG2 (hepatocellular carcinoma) and HCT116 (colorectal carcinoma), highlighting its potential as a therapeutic agent .

Anti-inflammatory Properties

The compound's ability to interact with biological targets involved in inflammatory processes makes it a candidate for developing anti-inflammatory agents. Research is ongoing to elucidate its precise mechanisms in modulating inflammatory pathways .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Properties
7-Chloro-2-(3-isopropoxyphenyl)-6-methylquinoline-4-carboxylic acidChlorine substituentEnhanced biological activity against specific cancer cell lines
2-(4-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic acidDifferent alkoxy groupVariations in solubility and bioactivity
2-(3-Methoxyphenyl)-6-methylquinoline-4-carboxylic acidMethoxy instead of isopropoxyAltered pharmacokinetic properties

This table illustrates the diversity within quinoline derivatives while emphasizing the unique characteristics of this compound that make it a subject of interest in ongoing research.

Mechanism of Action

The mechanism of action of 2-(3-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Alkoxy-Substituted Phenyl Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activity References
This compound 3-isopropoxyphenyl, 6-methyl C₂₀H₁₉NO₃ 321.38 Not explicitly reported
2-(3-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid 3-ethoxyphenyl, 6-methyl C₁₉H₁₇NO₃ 307.34 No activity data available
6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid 3-isobutoxyphenyl, 6-chloro C₂₀H₁₈ClNO₃ 355.82 No activity data available
2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid 4-butylphenyl, 6-methyl C₂₁H₂₁NO₂ 319.40 Research use only; no activity data

Key Observations :

  • Substituent Size and Polarity : The isopropoxy group (target compound) introduces bulkier and more lipophilic properties compared to ethoxy (smaller, less lipophilic) or isobutoxy (similar bulk but branched) groups.

Heterocyclic and Aromatic Substitutions

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activity References
2-[5-(3-Chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid 3-chlorophenyl-furan, 6-methyl C₂₁H₁₄ClNO₃ 363.80 No activity data available
2-(3-Aminophenyl)-6-methylquinoline-4-carboxylic acid 3-aminophenyl, 6-methyl C₁₇H₁₄N₂O₂ 278.31 Potential for hydrogen bonding
2-(2-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid 2-methoxyphenyl, 6-methyl C₁₈H₁₅NO₃ 293.32 High structural similarity (1.00)

Key Observations :

  • Heterocyclic Modifications : The furan-containing analog () introduces a rigid heterocyclic ring, which may alter π-π stacking interactions in biological systems.

Key Observations :

  • Styryl and Aromatic Extensions: The dimethylaminostyryl group () enhances cytotoxic activity, likely due to improved membrane permeability and intercalation into DNA.
  • Antitubercular Activity : Ester derivatives () demonstrate the importance of functional group flexibility, with ethyl esters showing potent inhibition of Mycobacterium tuberculosis (Mtb) gyrase.

Structural-Activity Relationship (SAR) Insights

  • Alkoxy Chain Length: Longer or branched alkoxy groups (e.g., isopropoxy vs.
  • Electron-Withdrawing Groups : Chlorine at position 6 () may enhance electrophilic interactions with enzyme active sites, as seen in antitubercular derivatives.
  • Hydrogen-Bonding Groups: Amino or hydroxyl substituents () improve solubility and target binding but may reduce metabolic stability.

Biological Activity

2-(3-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound features a quinoline core with an isopropoxy group at the 3-position of the phenyl ring and a carboxylic acid group at the 4-position. This unique structure contributes to its chemical reactivity and biological activity.

Property Value
Molecular FormulaC₁₈H₁₅NO₃
Molecular Weight293.32 g/mol
Functional GroupsIsopropoxy (-OCH(CH₃)₂), Carboxylic Acid (-COOH)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • DNA Intercalation : The quinoline moiety can intercalate with DNA, potentially inhibiting the replication of pathogens or cancer cells.
  • Enzyme Inhibition : The compound may inhibit specific enzymes, leading to alterations in metabolic pathways. For instance, it has been studied for its inhibitory effects on histone deacetylases (HDACs), which are crucial in cancer progression .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Anticancer Properties

Research indicates that derivatives of quinoline compounds often exhibit anticancer activity. For example, studies have shown that related compounds can induce apoptosis in cancer cell lines through various mechanisms, including tubulin binding and modulation of cell cycle regulators .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy against various pathogens. It has shown promising results in inhibiting the growth of bacteria and fungi, suggesting potential applications in treating infections.

Leishmanicidal Activity

In a study focusing on leishmaniasis, certain quinoline derivatives were tested against Leishmania donovani promastigotes. The findings indicated that modifications on the quinoline structure could enhance antileishmanial activity, which may be applicable to this compound as well .

Case Studies and Research Findings

  • In Vitro Studies : A study assessed the cytotoxic effects of various quinoline derivatives on cancer cell lines, revealing that specific substitutions on the quinoline ring significantly influenced their anticancer potency. The IC50 values for these compounds were determined, with some showing strong inhibitory effects at low concentrations .
  • HDAC Inhibition : In research focused on HDAC inhibitors, derivatives similar to this compound were synthesized and evaluated. Compounds demonstrated selective inhibition of HDAC3 with notable efficacy, indicating potential for cancer therapy .
  • Antimicrobial Testing : The compound was also subjected to antimicrobial assays where it displayed significant activity against both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound in developing new antibiotics.

Q & A

Q. What are the standard synthetic methodologies for preparing 2-(3-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer: Common synthetic routes include adaptations of the Pfitzinger reaction , where isatin derivatives are condensed with ketones in alkaline media. For example, substituting phenylacetic acid with 3-isopropoxy-substituted ketones can yield the quinoline backbone . Alternative methods involve cyclization of anilides under base-catalyzed conditions, where substituents like the isopropoxy group are introduced via nucleophilic substitution (e.g., using sodium isopropoxide) . Key factors affecting yield include solvent choice (DMF or toluene), catalyst selection (palladium/copper for cross-coupling), and temperature control to minimize side reactions.

Q. Which spectroscopic techniques are recommended for characterizing this compound, and how are they validated?

  • Methodological Answer: FT-IR and NMR (¹H, ¹³C) are critical for functional group identification (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Mass spectrometry confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ions). Validation involves comparing experimental data with DFT-computed spectra (B3LYP/6-31G(d') basis set) to assign vibrational modes and electronic transitions . For regiochemical confirmation, NOESY or COSY NMR can resolve spatial arrangements of the isopropoxy and methyl groups.

Q. What are the key functional groups influencing the compound’s reactivity and biological interactions?

  • Methodological Answer: The carboxylic acid at position 4 enables salt formation or esterification, while the isopropoxy group at position 3 influences lipophilicity and hydrogen-bonding capacity. The 6-methyl group sterically hinders electrophilic substitution at adjacent positions. These groups collectively affect solubility (e.g., pH-dependent ionization of the carboxylic acid) and binding to targets like enzymes or receptors .

Advanced Research Questions

Q. How can computational chemistry (DFT, MD simulations) aid in predicting the compound’s electronic properties and interaction mechanisms?

  • Methodological Answer: DFT calculations optimize molecular geometry and compute frontier orbitals (HOMO-LUMO gaps) to predict reactivity sites . Natural Bond Orbital (NBO) analysis identifies donor-acceptor interactions (e.g., charge transfer between the quinoline ring and substituents). Molecular Dynamics (MD) simulations model solvation effects or protein-ligand binding, using force fields like AMBER or CHARMM to assess stability over nanoseconds . For example, simulations can reveal how the isopropoxy group modulates binding to hydrophobic enzyme pockets.

Q. How can researchers address discrepancies in reported biological activity data (e.g., antimicrobial vs. anticancer results)?

  • Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). To resolve these:
  • Standardize protocols : Use validated cell lines (e.g., NCI-60 panel for anticancer screening) and control for pH/temperature.
  • Dose-response curves : Establish IC₅₀ values across multiple replicates.
  • Mechanistic studies : Perform kinase inhibition assays or transcriptomic profiling to identify specific targets . Contradictory results may also stem from impurities; ensure purity >95% via HPLC (210 nm detection) .

Q. What strategies enhance regioselectivity during the introduction of substituents (e.g., isopropoxy, methyl) on the quinoline ring?

  • Methodological Answer:
  • Directing groups : Use temporary protecting groups (e.g., Boc for amines) to steer electrophilic substitution.
  • Metal catalysis : Palladium-mediated C-H activation can selectively functionalize positions ortho to existing substituents .
  • Microwave-assisted synthesis : Accelerates cyclization steps, reducing side-product formation during ring closure . For example, introducing the isopropoxy group via nucleophilic aromatic substitution requires electron-deficient aryl halides and excess sodium isopropoxide .

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